molecular formula C6H10Cl2N2O2S B2848956 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 2138164-30-2

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride

Cat. No. B2848956
CAS RN: 2138164-30-2
M. Wt: 245.12
InChI Key: HQSGLERLGUPBGO-UHFFFAOYSA-N
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Description

Aminomethyl groups are monovalent functional groups with the formula -CH2-NH2 . They can be described as a methyl group substituted by an amino group .


Synthesis Analysis

In general, aminomethyl groups can be obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds can vary depending on the specific compound. For example, the molecular formula for 2-(Aminomethyl)benzimidazole dihydrochloride is C8H11Cl2N3 .


Chemical Reactions Analysis

The chemical reactions involving aminomethyl groups can vary widely depending on the specific compound and reaction conditions. For example, in the synthesis of bisfuran diamine monomer (BFN), a condensation reaction between 2-aminomethyl furan and levulinic acid using a hydrochloric acid catalyst was used .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary widely depending on the specific compound. For example, the molecular weight of 2-(Aminomethyl)benzimidazole dihydrochloride is 220.10 g/mol .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

One study focuses on the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride. These derivatives have been tested for anti-inflammatory activities, revealing moderate anti-inflammatory activity at certain doses (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Chemical Synthesis and Derivatives

Another research explores the acylation and subsequent derivatization of 2-amino-4-methylthiazole-5-carboxylic acid, a compound closely related to the one . This study highlights the process of creating various esters and derivatives from the base compound (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Antibacterial Studies

In the context of antibacterial research, a study synthesized 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid derivatives and evaluated their antibacterial properties. This indicates the potential use of such compounds in developing antibacterial agents (Al Dulaimy, Kadhim, Attia, & Thani, 2017).

Molluscicidal Properties

A study investigated thiazolo[5,4-d]pyrimidines, structurally similar to the compound , for their potential as molluscicides, indicating their application in pest control (El-Bayouki & Basyouni, 1988).

Antibacterial and Antifungal Activities

Research on N-substituted-3-chloro-2-azetidinones, derived from 2-Aminobenzothiazole-6-carboxylic acid (a related compound), showed promising antibacterial and antifungal activities. This suggests the potential of similar structures in antimicrobial applications (Chavan & Pai, 2007).

Fungicidal and Antivirus Activities

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their fungicidal and antivirus activities, demonstrating the potential of such compounds in agricultural and pharmaceutical applications (Li, Guo, Fan, Zhang, Zong, Qian, Ma, Chen, Yujie, Tatiana, Morzherin, & Belskaya, 2015).

Safety and Hazards

The safety and hazards associated with aminomethyl compounds can vary widely depending on the specific compound. For example, 2-(Aminomethyl)benzimidazole dihydrochloride is not classified as a hazardous substance or mixture .

properties

IUPAC Name

2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c1-3-5(6(9)10)8-4(2-7)11-3;;/h2,7H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSGLERLGUPBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride

CAS RN

2138164-30-2
Record name 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride
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